Aqueous Solubility Differential: 200-Fold Lower Than Unsubstituted Phenylboronic Acid
The calculated aqueous solubility of 5-chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid is 0.05 g/L at 25 °C . In contrast, the measured aqueous solubility of the parent compound, phenylboronic acid, is 10 g/L at 20 °C [1]. This represents a 200-fold decrease in solubility, directly attributable to the combined lipophilic effects of the trifluoromethyl, chloro, and methyl substituents.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 0.05 g/L (25 °C, calculated) |
| Comparator Or Baseline | Phenylboronic acid: 10 g/L (20 °C, experimental) |
| Quantified Difference | 200-fold lower solubility |
| Conditions | ACD/Labs software V11.02 calculation vs. reported experimental measurement |
Why This Matters
This extreme difference in hydrophobicity is critical for reaction engineering; the target compound necessitates the use of organic co-solvents or phase-transfer conditions for effective dissolution in aqueous Suzuki couplings, whereas phenylboronic acid is fully miscible, directly impacting the choice of catalyst system and process scalability.
- [1] ChemicalBook. (2025). Phenylboronic acid (CAS 98-80-6) Product Page: Water Solubility. ChemicalBook. Retrieved from https://www.chemicalbook.cn View Source
